Physicochemical properties and stability profile of (R)-N-Methylpiperidin-3-amine
Physicochemical properties and stability profile of (R)-N-Methylpiperidin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties and Stability Profile of (R)-N-Methylpiperidin-3-amine
Introduction
(R)-N-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a bifunctional molecule featuring both a secondary amine within a piperidine ring and a primary exocyclic amine, it offers versatile handles for the synthesis of complex molecular architectures. Its stereochemistry is a critical attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties and the stability profile of (R)-N-Methylpiperidin-3-amine, offering field-proven insights and detailed experimental protocols to ensure its proper handling, characterization, and application.
Part 1: Physicochemical Characterization
A thorough understanding of a molecule's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from reaction kinetics and formulation design to absorption, distribution, metabolism, and excretion (ADME) profiles.
Core Properties Summary
The fundamental properties of (R)-N-Methylpiperidin-3-amine are summarized below. It is important to note that several of these values are calculated based on its structure and may require experimental verification for definitive characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [2][3][4] |
| Molecular Weight | 114.19 g/mol | [2][3][4] |
| CAS Number | 1001353-92-9 | [2][3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 136.5 ± 8.0 °C (at 760 Torr, Calculated) | [4][5] |
| Density | 0.912 ± 0.06 g/cm³ (Calculated) | [4] |
| Solubility | Freely soluble (303 g/L at 25 °C, Calculated) | [4] |
| logP (Octanol/Water) | -0.1 (Calculated) | [2] |
Key Physicochemical Insights
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Solubility and Lipophilicity (logP): The calculated high aqueous solubility is consistent with the presence of two amine groups capable of hydrogen bonding and protonation in aqueous media.[4] The negative calculated logP value of -0.1 suggests the compound is hydrophilic, favoring partitioning into aqueous phases over lipid phases.[2] This hydrophilicity is advantageous for formulating aqueous solutions but may present challenges for passive diffusion across biological membranes, a key consideration in drug design.
Identity and Chiral Purity Determination
Confirming the identity and, most critically, the enantiomeric purity of (R)-N-Methylpiperidin-3-amine is a non-negotiable step in its use for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its robustness and versatility.[1]
Caption: Workflow for Chiral Purity Analysis.
Rationale: This protocol is designed to separate the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase (CSP). The choice of a polysaccharide-based CSP is common for amine separations.[7] Isocratic elution provides consistent and reproducible separation conditions.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 30% 2-propanol in hexane (v/v).[7] Filter the mobile phase through a 0.22 µm filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the (R)-N-Methylpiperidin-3-amine sample in the mobile phase co-solvent (2-propanol) to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV or Mass Spectrometric (MS) detector.
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Room temperature or controlled at 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS for higher sensitivity and specificity.
-
-
Analysis: Inject the prepared sample. The two enantiomers should elute as distinct peaks.
-
Quantification: Integrate the peak areas of the (R)-enantiomer (major peak) and the (S)-enantiomer (minor impurity peak). Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A resolution (Rs) of >1.5 between the two peaks is desired for robust quantification.[1]
Part 2: Stability Profile and Degradation Pathways
Stability testing is a critical regulatory requirement that provides insight into how the quality of a drug substance varies over time under the influence of environmental factors.[8] Forced degradation studies are intentionally aggressive to rapidly identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]
Intrinsic Stability and Recommended Storage
(R)-N-Methylpiperidin-3-amine, like many aliphatic amines, is susceptible to degradation.
-
Recommended Storage: The compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[3]
-
Justification:
-
Low Temperature (2-8°C): Minimizes the rate of potential degradation reactions.[11]
-
Sealed & Dry: Amines can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis or act as a medium for other reactions.[11] Inert gas (e.g., nitrogen or argon) backfilling is recommended for long-term storage.
-
Protect from Light: Photolytic degradation is a common pathway for many organic molecules.
-
Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents.[12] Thermal decomposition can produce hazardous fumes, including carbon monoxide and nitrogen oxides.[13]
-
Forced Degradation: Unveiling Potential Liabilities
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.[14] A target degradation of 5-20% is often ideal to ensure that degradation products are formed at detectable levels without excessively consuming the parent compound.[8]
Based on the chemical structure and literature on related N-methylpiperidine derivatives, the following degradation pathways are plausible under forced degradation conditions.
Caption: Potential Degradation Pathways.
-
Acid/Base Hydrolysis: While generally stable, extreme pH and high temperatures could potentially promote ring-opening of the piperidine moiety, although this is less common for simple piperidines compared to those with activating groups.[15]
-
Oxidation: This is a highly probable degradation pathway.
-
N-Oxidation: The tertiary nitrogen of the piperidine ring is susceptible to oxidation to form the corresponding N-oxide.
-
N-Demethylation: Oxidative removal of the N-methyl group is a known metabolic and chemical degradation pathway for N-methylated cyclic amines.[16]
-
Ring Oxidation: Oxidation at the carbon alpha to the tertiary nitrogen can form an iminium intermediate, which could subsequently be hydrolyzed to form lactams or other ring-opened products.[17]
-
-
Thermal Degradation: At high temperatures, decomposition is expected, leading to fragmentation of the molecule and the release of nitrogen oxides.[13]
-
Photodegradation: Exposure to UV light could provide the energy to initiate radical-based degradation reactions.
Rationale: This protocol systematically evaluates the stability of the compound under various stress conditions as recommended by ICH guidelines.[8] A validated stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of (R)-N-Methylpiperidin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 12, 24 hours). After stressing, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for the same time intervals. Neutralize with 0.1 N HCl after stressing.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light, for the specified time intervals.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C) for a set period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
For each time point and condition, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to the target concentration for analysis.
-
Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Use the MS data to obtain the mass of the degradation products to help elucidate their structures.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradation product peaks.
-
Conclusion
(R)-N-Methylpiperidin-3-amine is a valuable chiral intermediate whose successful application hinges on a detailed understanding of its physicochemical properties and stability. Its hydrophilic nature and dual basic centers are defining characteristics that must be considered in synthetic and formulation strategies. The compound's stability is a key quality attribute, requiring careful handling under controlled storage conditions (2-8°C, dry, dark) to mitigate degradation. The potential for oxidative degradation, particularly N-demethylation and N-oxidation, represents the most significant chemical liability. Rigorous analytical control, especially for chiral purity, and a comprehensive understanding of its degradation profile through forced degradation studies are imperative for any researcher, scientist, or drug development professional aiming to utilize this building block in a regulated environment.
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